meso-Tetra (2-carboxyphenyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra (2-carboxyphenyl) porphine: is a porphyrin derivative, a class of macrocyclic compounds known for their extensive conjugated systems and unique photophysical properties. Porphyrins are essential in various biological systems, such as hemoglobin and chlorophyll, and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2-carboxyphenyl) porphine typically involves the condensation of pyrrole with aromatic aldehydes under acidic conditions. One common method is the Rothemund synthesis, where pyrrole and benzaldehyde derivatives are heated in the presence of an acid catalyst . The reaction is carried out under anaerobic conditions to prevent oxidation and typically requires several days to complete.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra (2-carboxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Substitution reactions, particularly at the meso-positions, can introduce various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other derivatives with altered photophysical properties .
Wissenschaftliche Forschungsanwendungen
meso-Tetra (2-carboxyphenyl) porphine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which meso-Tetra (2-carboxyphenyl) porphine exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound accumulates in cancer cells and, upon light activation, produces singlet oxygen that induces cell death . The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
meso-Tetra (4-carboxyphenyl) porphine: Similar in structure but with carboxyl groups at different positions, affecting its photophysical properties.
meso-Tetra (p-hydroxyphenyl) porphine: Contains hydroxyl groups instead of carboxyl groups, leading to different reactivity and applications.
meso-Tetra (N,N,N-trimethylanilinium) porphine: A cationic porphyrin with different solubility and interaction properties.
Uniqueness: meso-Tetra (2-carboxyphenyl) porphine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis .
Eigenschaften
Molekularformel |
C48H30N4O8 |
---|---|
Molekulargewicht |
790.8 g/mol |
IUPAC-Name |
2-[10,15,20-tris(2-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46(55)56)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
GQUMTQCSESILQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)O)C8=CC=CC=C8C(=O)O)C=C4)C9=CC=CC=C9C(=O)O)N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.